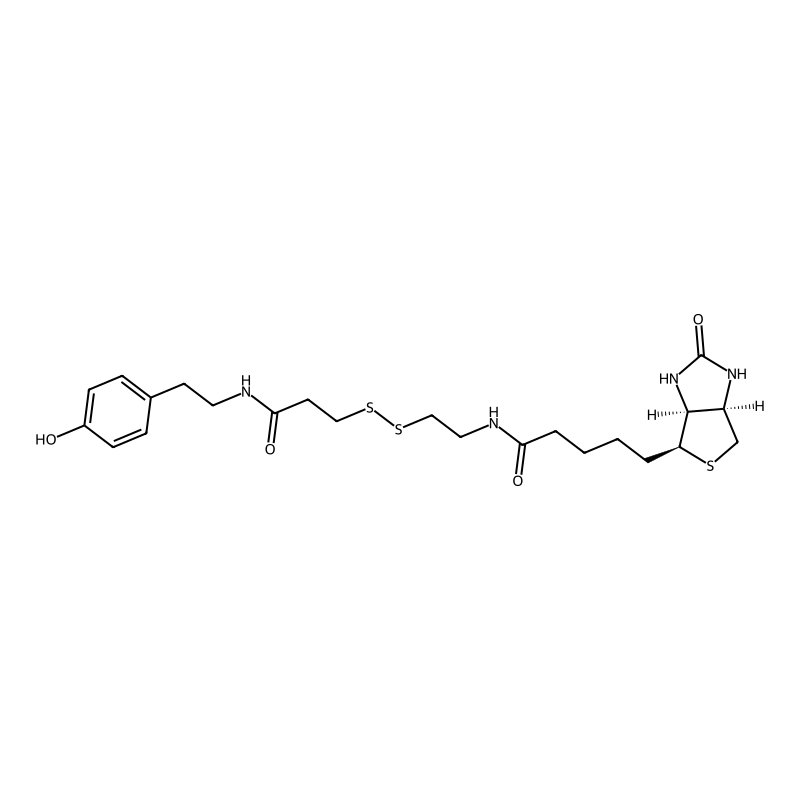

Biotin-SS-Tyramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

What is Tyramide Signal Amplification (TSA)?

TSA, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated method that can boost detection signals up to 100-fold compared to conventional immunohistochemistry (IHC) or immunocytochemistry (ICC) methods [1] [2].

The process relies on the enzyme Horseradish Peroxidase (HRP). HRP is first targeted to the molecule of interest, typically using an antibody conjugated to HRP [2]. In the presence of a small amount of hydrogen peroxide (H₂O₂), HRP activates the tyramide molecule, converting it into a highly reactive radical [3]. This activated tyramide then covalently binds to tyrosine residues on proteins near the site of the HRP enzyme, resulting in the dense deposition of label directly at the target site [1] [2].

The following diagram illustrates the core workflow of this signal amplification process:

Key Experimental Protocols

While exact protocols vary by application, the general workflow for using this compound in IHC is as follows. Optimization is critical for success [4].

Core TSA Protocol for IHC [4]:

- Tissue Preparation and Antigen Retrieval: Dewax and rehydrate FFPE tissue sections. Perform Heat-Induced Epitope Retrieval (HIER) using a buffer like citrate (pH 6.0) or EDTA (pH 9.0).

- Quenching and Blocking: Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 60 minutes. Block the tissue with an appropriate buffer (e.g., 10% goat serum).

- Antibody Incubation: Incubate with a primary antibody against your target. After washing, incubate with an HRP-conjugated secondary antibody. Note: The secondary antibody must be conjugated to HRP.

- Tyramide Signal Amplification:

- Prepare the tyramide working solution fresh by diluting the this compound stock in a reaction buffer containing a low concentration of H₂O₂.

- Apply the working solution to the tissue and incubate for a carefully optimized time (e.g., 2-10 minutes). This incubation time is a key variable that must be optimized to balance signal and background.

- Signal Detection: Since the deposited label is biotin, detect it using streptavidin conjugated to a reporter molecule. This could be:

- Fluorescently-labeled streptavidin for immediate imaging.

- Streptavidin conjugated to HRP, which can then be used with a chromogenic substrate (e.g., DAB) to produce a visible precipitate.

- Optional: Cleavage for Multiplexing: A major advantage of the disulfide bond is the ability to cleave the biotin tag. You can strip the biotin signal by applying a reducing agent, which breaks the S-S bond. This allows you to perform another round of TSA with a different antibody and tyramide conjugate on the same tissue section for multiplexed experiments [4].

Critical Optimization Steps [4]:

- Primary Antibody Titration: Test a wide range of dilutions (e.g., from 1:100 to 1:10,000) to find the optimal concentration.

- Tyramide Incubation Time: Perform a time-course experiment (e.g., 0, 2, 5, 7, and 10 minutes) to determine the ideal duration that gives a strong specific signal with minimal background.

- Controls: Always include a "no primary antibody" control and a "no primary/no secondary" control to identify non-specific staining.

Performance and Comparison Data

The table below summarizes the performance characteristics and typical usage of this compound and related reagents:

| Characteristic | This compound / TSA | Alternative (Styramide) |

|---|---|---|

| Signal Amplification | Up to 100-fold [1] | 10-50 times higher than TSA [5] |

| Key Feature | Contains cleavable disulfide bond [6] | Higher reactivity than tyramide [5] |

| Primary Antibody Consumption | Reduced use compared to standard methods [1] | Significantly less consumption [5] |

| Primary Application | Detecting low-abundance targets in ICC, IHC, FISH [1] | Detecting extremely low-abundance targets [5] |

This compound is available from various suppliers as a standalone reagent or as a component in complete kits. The table below lists some commercial examples for your reference:

| Product Type | Example Supplier / Brand | Notes |

|---|---|---|

| Standalone Tyramide | Biotium [1] | Sold as "Biotin-XX Tyramide" (Catalog no. 92176), 0.5 mg size. |

| TSA Kits (Includes Biotin Tyramide) | Biotium [1] | Kits include tyramide, HRP conjugate, and buffers (e.g., Catalog no. 33018-33020). |

| Biotin-PEG(4)-SS-Tyramide | Peptide Solutions LLC [7] | Molecular weight 774.02 g/mol, sold in 50 mg size. |

References

- 1. Amplification - Biotium Tyramide Signal [biotium.com]

- 2. TSA and Other Peroxidase-Based Signal Amplification... [thermofisher.com]

- 3. Amplification (TSA) Methodology Tyramide Signal [news-medical.net]

- 4. Multiplexed SuperBoost Tissue Staining with Alexa Fluor Tyramides [thermofisher.com]

- 5. Styramide *Superior Replacement for Biotin * Biotin Tyramide [aatbio.com]

- 6. CAS No. 678975-20-7 | Chemsrc [chemsrc.com]

- 7. PEPTIDE SOLUTIONS LLC Biotin -PEG(4)- SS - Tyramide [fishersci.com]

Biotin-SS-Tyramide mechanism of action

Core Mechanism of Action

Biotinyl-Tyramide is a key reagent in Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD) [1] [2]. This method is designed to detect low-abundance targets in techniques like Immunohistochemistry (IHC), Immunocytochemistry (ICC), and in situ hybridization (FISH) with a sensitivity that can be 10 to 200 times greater than standard methods, and up to 100-fold more sensitive in some applications [1] [3].

The mechanism is a peroxidase-driven reaction that results in the localized deposition of numerous biotin labels. The process works as follows [1] [2] [3]:

Figure 1: The core TSA mechanism. HRP catalyzes the activation of Biotinyl-Tyramide, leading to covalent labeling and highly amplified signal detection.

Technical Data and Properties

The following tables summarize key technical information for Biotinyl-Tyramide.

Table 1: Basic Chemical & Physical Properties [4]

| Property | Specification |

|---|---|

| Chemical Name | (3aS,4S,6aR)-Hexahydro-N-[2-(4-hydroxyphenyl)ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |

| Molecular Weight | 363.47 g/mol |

| Molecular Formula | C18H25N3O3S |

| Purity | ≥98% (HPLC) |

| Storage | -20°C |

Table 2: Solubility & Stock Solution Preparation [4]

| Solvent | Max. Concentration (mg/mL) | Max. Concentration (mM) |

|---|---|---|

| DMSO | 36.35 | 100 |

| Solution Concentration | Volume per 1 mg of reagent |

|---|---|

| 1 mM | 2.75 mL |

| 5 mM | 0.55 mL |

| 10 mM | 0.28 mL |

Experimental Protocol Overview

The protocol for using Biotinyl-Tyramide in IHC or FISH involves sequential steps with critical optimization points to maximize sensitivity and minimize background [5] [6] [7].

Figure 2: A generalized workflow for experiments using Biotinyl-Tyramide, highlighting the TSA reaction core and optional multiplexing cycle.

Key Protocol Steps and Optimization

Sample Preparation and Unmasking: This is often the most critical step for a sensitive, background-free assay [6].

- Heat-Induced Epitope Retrieval (HIER): Treat slides with 10 mM sodium citrate buffer (pH 6.0) at 90–95°C for 30–40 minutes [6] [7].

- Protease Digestion: Follow HIER with digestion using pepsin in 0.2 M HCl (100 μg/mL) at room temperature. Incubation time must be optimized (e.g., 2-35 minutes) based on the cell or tissue type [6].

Blocking: To reduce non-specific background, block endogenous peroxidases by incubating with 3% H₂O₂ for 60 minutes at room temperature [5] [3]. If using a streptavidin-HRP system for detection, also block endogenous biotin [5].

Antibody and TSA Reaction:

- Primary Antibody: Incubate with the specific primary antibody. TSA allows for high dilution of primary antibodies (e.g., 1:100 to 1:10,000), which must be optimized [5] [3].

- HRP Conjugate: Apply an HRP-conjugated secondary antibody or streptavidin. Poly-HRP conjugates (where multiple HRP enzymes are linked to one antibody) can provide significantly greater signal amplification than conventional HRP conjugates [3].

- Tyramide Working Solution: Prepare the amplification working solution fresh by diluting the 100X Biotinyl-Tyramide stock (in DMSO) and 100X H₂O₂ into a 1X reaction buffer [5]. Apply to the sample.

- Critical Optimization: The incubation time with the tyramide working solution (typically between 2-10 minutes) is crucial and must be optimized to maximize signal while avoiding high background [5].

- Reaction Stop: Use a specific reaction stop reagent to halt the HRP catalysis, ensuring consistent results [5] [3].

Signal Detection and Multiplexing: Detect the deposited biotin with enzymatically- or fluorophore-labeled streptavidin [1] [4]. For multiplexing, the covalent nature of the tyramide deposit allows for antibody elution (stripping) with gentle heating or specific buffers between rounds of staining, enabling the use of primary antibodies from the same host species in a single experiment [1] [2].

A Note on Biotin-SS-Tyramide

Based on the naming convention and molecular structure, "Biotin-SS-Tyramide" (CAS 678975-20-7) incorporates a disulfide bridge (-SS-) between the biotin and tyramine moieties [8]. This suggests it is a cleavable version of the reagent. The disulfide bond can be reduced by agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine), allowing the biotin tag to be removed. This feature is particularly useful for:

- Proximity Labeling: Used in techniques like APEX for proteomic labeling, where the cleavable linker can aid in specific purification of biotinylated proteins [4].

- Reversible Staining: Potentially enabling more flexible experimental designs where the signal needs to be erased.

References

- 1. Amplification - Biotium Tyramide Signal [biotium.com]

- 2. Amplification (TSA) Methodology Tyramide Signal [news-medical.net]

- 3. XX Biotin SuperBoost™ Kit, Goat anti-Mouse IgG 150 Slides Tyramide [thermofisher.com]

- 4. tocris.com/products/biotinyl- tyramide _6241 [tocris.com]

- 5. Multiplexed SuperBoost Tissue Staining with Alexa Fluor Tyramides [thermofisher.com]

- 6. Optimization of biotinyl- tyramide -based in situ hybridization for... [bmcclinpathol.biomedcentral.com]

- 7. for Protocol signal amplification immunohistochemical... tyramide [pmc.ncbi.nlm.nih.gov]

- 8. CAS No. 678975-20-7 | Chemsrc [chemsrc.com]

Biotin-SS-Tyramide disulfide bridge function

Core Function of the Disulfide Bridge

The disulfide bridge in molecules like Biotin-SS-Tyramide is a reducible S-S bond that is strategically incorporated to allow for controlled cleavage under mild conditions. Its primary function is to enable the efficient release of biotinylated molecules from streptavidin-coated beads, which is crucial for downstream analysis [1].

This function addresses a major challenge in biotechnology: the extremely high affinity between biotin and streptavidin (Kd ~ 10⁻¹⁴ M) [1]. While this strong interaction is excellent for capture and immobilization, it makes elution very difficult. Traditional methods require harsh denaturing conditions (like boiling in SDS buffer) or on-bead digestion, which can lead to issues such as streptavidin contamination in mass spectrometry, loss of information on biotinylation sites, and limited protein sequence coverage [1].

The disulfide bridge provides a solution. It can be cleanly cleaved using common reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine), allowing for the gentle elution of intact, biotinylated proteins or peptides for further analysis [1] [2].

Mechanism and Workflow

This compound is used in Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD) [3] [4]. This is a highly sensitive technique primarily used for detecting low-abundance targets in cells and tissues (IHC, ICC, FISH), capable of boosting signals up to 100-fold compared to conventional methods [3].

The following diagram illustrates the key experimental workflow for using a cleavable biotin tyramide, from labeling to elution:

Application in Proximity Labeling Proteomics

The cleavable biotin system is particularly valuable in modern proximity labeling proteomics, such as techniques using TurboID [1]. The table below summarizes the role of cleavable biotin in this context.

| Application Aspect | Role of Cleavable Biotin (e.g., this compound/S-S) |

|---|---|

| Core Technique | Enzymatic proximity labeling (e.g., with TurboID biotin ligase) in living cells [1]. |

| Primary Goal | To capture and identify proteins in a specific subcellular microenvironment (within a ~10 nm labeling radius) [1]. |

| Specific Advantage | Enables gentle elution of biotinylated proteins, preserving information on biotinylation sites and improving protein sequence coverage for mass spectrometry [1]. |

| Proof-of-Concept | Successfully applied to profile proteins of the mitochondrial inner membrane and matrix, achieving high spatial resolution [1]. |

Comparison with Other Biotinylation Agents

The disulfide bridge is one of several strategies to create a cleavable biotin tag. The following table compares different approaches.

| Biotinylation Agent / Method | Key Feature | Cleavage Mechanism | Primary Advantage |

|---|---|---|---|

| This compound | Contains a disulfide bridge within the tyramide reagent. | Reduction with TCEP or DTT [1]. | Allows gentle elution after TSA; useful for imaging and proteomics. |

| NHS-SS-Biotin | An amine-reactive chemical label with a disulfide bridge. | Reduction with TCEP or DTT [1] [2]. | Standard for chemical biotinylation of proteins; mitigates trypsin digestion issues caused by biotin on lysines [1]. |

| Antibiotin Antibodies | Uses an antibody to bind and elute biotinylated proteins. | Competitive or mild acidic elution [1]. | Avoids streptavidin contamination. |

| Modified Avidins | Engineered streptavidin/avidin with lower binding affinity. | Competitive elution with excess biotin [1]. | Milder elution conditions than wild-type streptavidin. |

Experimental Protocol Considerations

While an exact step-by-step protocol for this compound was not available in the search results, the general workflow for a cleavable biotin experiment, based on proximity labeling, is as follows [1]:

- Labeling: Perform proximity labeling in live cells expressing the engineered ligase (e.g., TurboID) by incubating with the cleavable biotin substrate (like SS-biotin) for a set time (e.g., 30 minutes).

- Cell Lysis: Lyse cells in a buffer that must avoid reducing agents (like DTT or TCEP) to preserve the disulfide bonds.

- Capture: Incubate the lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

- Stringent Washing: Wash the beads thoroughly with a series of buffers (e.g., containing SDS, Triton-X, and urea) to remove non-specifically bound proteins.

- Cleavage and Elution: Elute the biotinylated proteins by incubating the beads with a reducing agent such as TCEP (e.g., 20 mM) in an appropriate buffer. This step cleaves the disulfide bridge, releasing the proteins.

- Downstream Analysis: Proceed with eluted proteins for analysis by mass spectrometry or other techniques.

References

- 1. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and... [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Disulfide Important for Transport Function of... Bridge [pmc.ncbi.nlm.nih.gov]

- 3. Amplification - Biotium Tyramide Signal [biotium.com]

- 4. TSA and Other Peroxidase-Based Signal Amplification... [thermofisher.com]

Core Properties and Mechanism of Thiol-Cleavable Biotin

Thiol-cleavable biotin, exemplified by the NHS-SS-biotin reagent, contains a disulfide bridge (S-S) within its linker structure. This bridge is selectively cleaved under mild reducing conditions using agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), releasing the biotinylated molecule from streptavidin conjugates [1].

The key advantage of this system is the ability to perform gentle and efficient elution, which helps preserve protein functionality and allows for downstream analysis that is not possible with harsh elution methods.

Experimental Protocol: Application in Proximity Labeling Proteomics

The following section details a proven methodology for using thiol-cleavable biotin (SS-biotin) with the TurboID enzyme for proximity-dependent labeling of proteins in living cells, adapted from the research [1].

Workflow Overview

The diagram below illustrates the major experimental steps:

Experimental workflow for thiol-cleavable biotin-based proteomics, from labeling in live cells to protein analysis.

Detailed Step-by-Step Methodology

Cell Culture and Labeling

- Culture cells expressing your protein of interest fused to TurboID (e.g., a mitochondrial inner membrane protein like STOML2-TurboID) [1].

- Incubation with SS-biotin: Add 1 mM SS-biotin (Cayman Chemical) to the culture medium and incubate at 37°C for 30 minutes to allow biotinylation of proximal proteins [1].

- Washing: Gently wash cells twice with phosphate-buffered saline (PBS) to remove excess biotin. Pellet cells and flash-freeze in liquid nitrogen [1].

Cell Lysis and Protein Extraction

- Lyse cell pellets in an ice-cold, non-reducing lysis buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% SDS, 1% Triton-X, plus protease inhibitors). Crucially, avoid any reducing agents like DTT or TCEP at this stage to preserve the disulfide bridge in SS-biotin [1].

- Homogenize and sonicate the lysate on ice, then clarify by centrifugation at 16,500 rpm for 15 minutes at 4°C [1].

- Measure the protein concentration of the supernatant using a detergent-compatible assay (e.g., Bio-Rad DC assay) [1].

Streptavidin Enrichment and Washing

- Incubate the clarified lysate with streptavidin-coated magnetic beads for 16 hours at 4°C to capture biotinylated proteins [1].

- Wash the beads thoroughly with a series of buffers to remove non-specifically bound proteins. A representative washing sequence is [1]:

- Wash Buffer A: 2% SDS

- Wash Buffer B: 50 mM Tris-HCl, 500 mM NaCl, 2% Triton-X

- Wash Buffer C: 50 mM Tris-HCl, 250 mM NaCl, 0.5% SDS, 0.5% Triton-X

- Wash Buffer D: 2 M Urea, 50 mM Tris-HCl (perform two additional washes with this buffer to ensure complete detergent removal) [1].

Thiol-Mediated Cleavage and Elution

Downstream Processing and Analysis

- Alkylate the eluted proteins with iodoacetamide (IAA) to modify free cysteine residues [1].

- Digest the proteins into peptides using trypsin or a trypsin/LysC mix [1].

- The resulting peptides can be desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and localization [1].

Performance and Comparative Analysis

The table below summarizes the key advantages of the thiol-cleavable method over traditional on-bead digestion, as identified in the study [1].

| Feature/Aspect | Thiol-Cleavable Biotin Method | Traditional On-Bead Digestion |

|---|---|---|

| Elution Principle | Chemical reduction (TCEP) of disulfide bond | Protein digestion on solid support |

| Elution Specificity | Highly specific; elutes only SS-biotin conjugates | Non-specific; digests all bead-bound proteins |

| Streptavidin Contamination | Minimal (beads are removed before digestion) | Significant, dominates MS signal [1] |

| Biotinylation Site Identification | Possible from eluted, intact proteins | Lost, as biotinylated peptides remain bead-bound [1] |

| Protein Sequence Coverage | Higher due to solution-phase digestion | Limited by steric hindrance on beads [1] |

| Trypsin Digestion Efficiency | Improved (solution-phase after elution) | Reduced for biotinylated lysine residues [1] |

Key Technical Considerations

For researchers implementing this protocol, paying attention to the following points is critical for success:

- Lysis Buffer Composition: The integrity of the experiment depends on using a lysis buffer without reducing agents. The presence of DTT or TCEP during lysis will prematurely cleave the SS-biotin and cause the loss of your target proteins [1].

- Enzyme Choice for Digestion: Biotinylation occurs primarily on lysine residues, which can sterically hinder trypsin activity. Using a combination of trypsin and LysC, or LysC alone, can improve digestion efficiency and protein coverage [1].

- Spatial Resolution in Proximity Labeling: The study demonstrated that using TurboID tethered to the mitochondrial inner membrane with SS-biotin successfully enriched proteins from the inner membrane and matrix, achieving high intra-organellar spatial resolution. This highlights the method's utility for mapping precise subcellular environments [1].

Limitations and Future Directions

The available search results did not contain specific information on "thiol-cleavable biotin tyramide." The provided data pertains to NHS-SS-biotin and SS-biotin used as a substrate for TurboID. The properties and protocols for biotin tyramide, which is typically used in peroxidase-based proximity labeling (e.g., HRP), may differ.

To find information on cleavable biotin tyramide, you may need to consult specialized reagent manufacturers or search for literature that specifically combines "tyramide" with "cleavable" or "disulfide bridge."

References

Solubility and Storage of Biotinyl Tyramide

The table below summarizes the key physical properties and handling guidelines for Biotinyl Tyramide, compiled from chemical supplier data sheets [1] [2].

| Property | Specification / Guideline |

|---|---|

| Molecular Weight | 363.47 g/mol [1] [2] |

| Molecular Formula | C₁₈H₂₅N₃O₃S [1] [2] |

| CAS Number | 41994-02-9 [1] [2] |

| Appearance | White to off-white solid [1] [2] |

| Recommended Storage | Solid: -20°C; protected from light [2] |

| Solution Stability | Solutions in DMSO or Ethanol: -20°C for up to 1 month [1] [2] |

Solubility Data

Biotinyl Tyramide is sparingly soluble in aqueous buffers directly. The following table outlines the recommended solvents and procedures for preparing stock solutions [1] [2].

| Solvent | Solubility / Preparation Method |

|---|---|

| DMSO | Soluble to at least 100 mg/mL (~275 mM). Sonication is recommended to aid dissolution [2]. |

| Ethanol | Soluble to at least 20 mg/mL [1]. |

| Aqueous Buffers | First dissolve in DMSO, then dilute with the aqueous buffer (e.g., PBS). A 1:5 DMSO:PBS ratio gives a solubility of ~0.16 mg/mL [1]. Supplier [2] recommends purging solvents with an inert gas for preparation. |

Experimental Protocol for Tyramide Signal Amplification

The following workflow details a general protocol for using Biotinyl Tyramide in immunohistochemistry (IHC) or immunofluorescence (IF) applications [2].

Workflow Overview

The diagram below illustrates the core principle of the Tyramide Signal Amplification (TSA) technique.

TSA workflow: HRP activation leads to localized biotin deposition for signal amplification.

Detailed Step-by-Step Protocol

Sample Preparation and Antigen Retrieval

- Prepare and fix your tissue sections or cells according to standard protocols.

- Perform antigen retrieval if required for your target antigen (e.g., heat-induced epitope retrieval, HIER) [2].

Blocking

- Incubate the sample with an appropriate blocking solution (e.g., containing serum or BSA) to prevent non-specific antibody binding [2].

Primary Antibody Incubation

- Incubate the sample with your specific primary antibody. The antibody can be either unlabeled or directly conjugated with Horseradish Peroxidase (HRP).

- Incubation Time: Typically 1-2 hours at room temperature, or optimized according to the antibody's datasheet [2].

Secondary Antibody Incubation (if needed)

- If using an unlabeled primary antibody, incubate with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody.

- Incubation Time: Typically 30-60 minutes at room temperature [2].

TSA Reaction with Biotinyl Tyramide

- Prepare a working solution of Biotinyl Tyramide in the recommended buffer (often a borate buffer with H₂O₂). The common concentration range is 1-10 µM, which requires optimization.

- Apply the Biotinyl Tyramide working solution to the sample and incubate for 10-30 minutes.

- Critical Note: This step is catalyzed by the HRP enzyme. The biotinyl tyramide is converted into a short-lived, highly reactive radical that covalently binds to tyrosine residues in proteins at the site of HRP localization [1] [2].

Signal Detection and Visualization

- After the TSA reaction, wash the sample thoroughly to remove any excess reagent.

- Incubate with a streptavidin conjugate for detection:

- Finally, counterstain and mount the slides for observation under a microscope.

Optimization and Troubleshooting Notes

- Concentration is Key: The concentration of Biotinyl Tyramide is the most critical parameter for success. Too high a concentration can lead to high background noise, while a concentration that is too low may result in a weak signal. A titration experiment is highly recommended [2].

- HRP Activity: Ensure that the HRP enzyme conjugated to the antibody is active. Loss of HRP activity will result in reaction failure [2].

- Reaction Time: The incubation time with Biotinyl Tyramide also requires optimization. Over-incubation can increase background staining [2].

Key Technical Considerations

Biotinyl Tyramide is a powerful reagent for signal amplification via Catalyzed Reporter Deposition (CARD). Its primary advantage is the ability to significantly amplify a weak signal, thereby increasing the sensitivity of assays like IHC, ELISA, and in situ hybridization [1]. The covalent deposition of the biotin label means the signal is stable and localized to the site of the target antigen.

References

Tyramide Signal Amplification protocol Biotin-SS-Tyramide

TSA Core Principle and Workflow

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated method that utilizes horseradish peroxidase (HRP) to covalently deposit labeled tyramide onto target proteins or nucleic acids, significantly enhancing detection sensitivity for low-abundance targets [1] [2].

The standard workflow for an immunoassay involves sample preparation, primary antibody binding, HRP-conjugated secondary reagent binding, and the key tyramide reaction [2]. When using biotinylated tyramide, the deposited biotin can be visualized using standard avidin-biotin-enzyme complex (ABC) techniques [1].

Below is a generalized workflow for a TSA-based immunoassay. You can adapt it for biotin-tyramide by substituting the final detection step.

Detailed TSA Protocol for Immunoassay

This protocol is synthesized from commercial and research protocols for fluorescent TSA, with notes on adapting it for biotin-tyramide [3] [4]. The key difference is the final detection step, where a streptavidin-based detection system is used after the tyramide deposition.

A. Solutions and Reagents

- Tyramide Reagent: Biotin-XX Tyramide (e.g., Thermo Fisher, Cat. No. B40951) [5]. Reconstitute according to manufacturer's instructions.

- Antibodies: Specific primary antibodies and corresponding HRP-conjugated secondary antibodies (e.g., SuperBoost Poly-HRP secondaries) or HRP-conjugated Streptavidin for biotinylated primaries [3] [5].

- Buffers:

- Hydrogen Peroxide: Diluted to working concentration from a 30% stock [4].

- Reaction Stop Reagent: Often included in commercial kits [3].

B. Step-by-Step Procedure

- Sample Preparation: Use formalin-fixed paraffin-embedded (FFPE) or frozen tissue sections, or cultured cells. For FFPE, perform deparaffinization and rehydration through xylene and graded ethanol series [3] [4].

- Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) using an appropriate buffer (e.g., Citrate pH 6.0 or EDTA pH 8.0) by heating to a sub-boiling temperature for 10-15 minutes [3] [4].

- Quench Endogenous Peroxidase: Incubate samples with 3% H₂O₂ for 10-60 minutes to quench endogenous peroxidase activity [3] [4].

- Blocking: Incubate with blocking buffer for 30 minutes to reduce non-specific binding [3].

- Primary Antibody Incubation: Apply optimized concentration of primary antibody diluted in antibody diluent. Incubate in a humidified chamber for 60 minutes at room temperature [3] [4].

- HRP-Conjugated Reagent Incubation: Apply poly-HRP conjugated secondary antibody or HRP-Streptavidin. Incubate for 30 minutes at room temperature, protected from light [3].

- Tyramide Reaction: a. Prepare the tyramide working solution fresh by diluting the this compound stock in the provided reaction buffer, along with a low concentration of H₂O₂ [3]. b. Apply the solution to the sample and incubate for 2-10 minutes at room temperature. This critical step requires optimization for time to maximize signal and minimize background [3].

- Stop the Reaction: Apply the reaction stop working solution for a specified time to halt HRP activity [3].

- Signal Detection (for Biotin-Tyramide): Since biotin is deposited, a further detection step is needed. Incubate with Streptavidin conjugated to your preferred reporter (e.g., a fluorophore like Alexa Fluor 488 or a different enzyme) [1].

- Mounting and Imaging: Mount slides with an appropriate antifade mounting medium, optionally with DAPI counterstain [4].

Critical Optimization Parameters

Successful TSA relies on optimizing key parameters. Recent research highlights the following factors that significantly impact sensitivity and the signal-to-noise ratio.

| Parameter | Optimization Goal & Impact | Recommended Approach |

|---|---|---|

| Detection Antibody Concentration | Higher dilution reduces background; TSA allows for much higher primary antibody dilution (e.g., 1:10,000) than conventional IHC [6] [5]. | Perform a serial dilution series (e.g., 1:100 to 1:10,000) to find the optimal concentration [3]. |

| Biotinyl-Tyramide Concentration | Optimal concentration is crucial for maximum signal amplification. | Titrate the biotinyl-tyramide concentration; a study achieved a 10-fold sensitivity increase with optimization [6]. |

| TSA Reaction Time | Shorter times reduce non-specific background; longer times increase signal intensity. | Test incubation times between 0 and 10 minutes; start with 5 minutes and adjust [3]. A 3-fold increase in SNR is achievable [6]. |

| Blocking Specificity | Reducing non-specific binding in the hydrogel network or tissue. | Block unreacted chemical groups (e.g., acrylate double bonds in hydrogels) in addition to protein-based blocking [6]. |

| Antibody-Fluorophore Pairing | Pairing low-abundance targets with the brightest detection systems. | Use your brightest reporter (e.g., streptavidin-fluorophore) for the target with lowest expression [4]. |

Advanced Applications and Multiplexing

TSA is highly suited for multiplex assays, allowing sequential detection of multiple targets using antibodies from the same host species. The covalent deposition of tyramide enables antibody stripping between rounds without signal loss [7] [4].

- Multiplexing Workflow: The process involves repeated cycles of single-plex staining: primary antibody -> HRP-secondary -> tyramide deposition -> antibody stripping via heat-induced epitope retrieval [7] [4]. A diagram of this cyclic process is provided below.

- Recent Innovations: A 2025 study combined peroxidase-fused nanobodies with a fluorescent tyramide-glucose oxidase (FT-GO) system for rapid, deep 3D immunolabeling in thick tissues, showing a 9-fold greater signal intensity at depth [8].

Discussion and Conclusion

TSA is a powerful and flexible tool for enhancing detection sensitivity in biomedical research. Its compatibility with many standard lab techniques and its ability to be used for high-plex spatial biology studies (typically up to 8-plex) makes it invaluable for profiling the tumor microenvironment and understanding complex cellular interactions [3] [7].

- Key Advantages: The technique offers exceptional sensitivity, capable of detecting cytokines in human serum down to several hundred fg/mL [6]. It allows for significant antibody conservation and enables multiplexing with antibodies from the same species [5] [4].

- Limitations to Consider: Signal amplification is non-linear, making precise quantification challenging [8]. Homogeneous labeling can be difficult in very thick tissues (>1 mm), and optimization of each antibody and tyramide pair is required to avoid cross-reactivity and high background [8] [4].

I hope this detailed synthesis assists in your protocol development. Should you require specific information on the disulfide-cleavable function of this compound, you may need to consult the technical data sheet from the manufacturer directly.

References

- 1. (TSA) Methodology Tyramide Signal Amplification [news-medical.net]

- 2. What is Tyramide (TSA)? | AAT Bioquest Signal Amplification [aatbio.com]

- 3. Multiplexed Tissue Staining with Signal Amplification [thermofisher.com]

- 4. mIHC with Tyramide Protocol Signal Amplification [cellsignal.com]

- 5. with... | Thermo Fisher Scientific - UK Tyramide Signal Amplification [thermofisher.com]

- 6. for a highly sensitive multiplex... Tyramide signal amplification [pubs.rsc.org]

- 7. Frontiers | Research progress and perspectives on the application of... [frontiersin.org]

- 8. Nanobody-based 3D immunohistochemistry allows rapid visualization ... [phys.org]

Tyramide Signal Amplification (TSA) in Immunohistochemistry

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive technique designed to detect low-abundance targets that are difficult to visualize with conventional immunohistochemistry (IHC) or immunofluorescence (IF) [1] [2]. The method relies on the enzymatic activation of tyramide derivatives to dramatically increase the signal at the site of the target antigen.

The core principle is that horseradish peroxidase (HRP), once bound to the target site via an antibody, catalyzes the activation of tyramide in the presence of hydrogen peroxide (H₂O₂). This activated tyramide then covalently binds to electron-rich tyrosine residues on nearby proteins, depositing many tags (e.g., a fluorophore or biotin) for every single HRP enzyme present [1] [3]. This deposition creates a strong, localized signal.

Why Use Biotinylated Tyramide?

While tyramide can be conjugated directly to fluorophores, using biotinyl-tyramide offers a key advantage: flexibility. The deposited biotin acts as a universal docking site that can be detected by streptavidin conjugated to a variety of labels (enzymes, fluorophores, or gold particles) chosen by the researcher to suit their specific experimental needs [1] [4].

The "SS" in "Biotin-SS-Tyramide" denotes a disulfide bridge within the linker. This specific chemistry is significant because the disulfide bond can be cleaved with reducing agents, allowing for the stripping of the biotin signal. This property is particularly useful for multiplex IHC, where you need to label multiple different antigens on the same tissue section using antibodies from the same host species [5].

Detailed TSA Protocol for IHC

The following protocol is adapted from a 2024 study detailing TSA for detecting Notch signaling components, which provides a robust and contemporary framework [3]. The workflow can be summarized in the following diagram:

Step-by-Step Methodology

Sample Preparation

Antigen Retrieval

- This is a critical step for formalin-fixed tissues. Heat-induced epitope retrieval is performed using 10 mM Sodium Citrate Buffer (pH ~6.0) [3].

Blocking

- Incubate sections with a blocking solution to minimize nonspecific binding. A recommended solution is PBS containing 5% donkey serum (or serum from the secondary antibody host), 1% BSA, and 0.3% Triton X-100 for permeabilization [3].

- Block endogenous peroxidase activity by incubating with 3% H₂O₂ if required by your detection system.

Primary Antibody Incubation

Secondary Antibody Incubation

- Incubate with a biotinylated secondary antibody (e.g., Anti-Rabbit IgG) raised against the host species of the primary antibody. Alternatively, an avidin-biotin-enzyme complex (ABC) can be used at this stage to further amplify the signal before tyramide deposition [3].

Tyramide Signal Amplification

- Prepare the TSA reaction mixture according to the manufacturer's instructions. Generally, this involves diluting This compound (typically 1:100) in a provided amplification diluent containing H₂O₂ [3].

- Apply the mixture to the sections and incubate for a few minutes. Precise timing is crucial here, as over-incubation can lead to high background.

Detection

Multiplexing (Optional)

- For sequential staining with a second primary antibody from the same species, the signal from the first round can be eluted by cleaving the disulfide bond in this compound with a reducing agent, or by gently stripping the antibodies. The process can then be repeated for the next target [1].

Comparison of TSA with Conventional Immunofluorescence

The table below summarizes the key advantages of the TSA method over conventional immunofluorescence, as highlighted in the search results [3]:

| Aspect | TSA | Conventional Immunofluorescence |

|---|---|---|

| Applications | Ideal for low-abundance proteins [3] | Best for high-abundance proteins [3] |

| Multiplexing Capabilities | High; allows multiple labels with same-species antibodies [1] [3] | Limited; requires primary antibodies from different species [3] |

| Antibody Species | Same species allowed for sequential staining [3] | Different species required to avoid cross-reactivity [3] |

| Sensitivity | Very high due to signal amplification [1] [3] | Relatively low [3] |

| Primary Antibody Dilution | Can be increased significantly (e.g., 50-fold) [1] | Standard dilution required |

Critical Considerations for a Robust Protocol

- Optimization is Key: The concentration of primary antibody, tyramide incubation time, and H₂O₂ concentration must be empirically optimized for each new target and tissue type to balance signal intensity with background noise [2].

- Controls are Essential: Always include controls, such as omitting the primary antibody, to confirm the specificity of the signal.

- Leverage Commercial Kits: Several commercially available TSA kits (e.g., from PerkinElmer, Thermo Fisher) provide standardized, quality-assured reagents, which is highly recommended for getting started [3] [6].

References

- 1. Signal Amplification (TSA) Methodology Tyramide [news-medical.net]

- 2. Detection Systems in Immunohistochemistry | IntechOpen [intechopen.com]

- 3. for Protocol signal amplification tyramide ... immunohistochemical [pmc.ncbi.nlm.nih.gov]

- 4. Biotinyl Tyramide | CAS 41994-02-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. PEPTIDE SOLUTIONS LLC Biotin -PEG(4)- SS - Tyramide [fishersci.com]

- 6. Signal Amplification (TSA) Kits— Tyramide 6.1 Table [thermofisher.com]

Understanding Tyramide Signal Amplification (TSA)

TSA is a highly sensitive enzymatic method used to detect low-abundance targets in immunofluorescence (IF), immunohistochemistry (IHC), and in situ hybridization (ISH) [1] [2]. Its core principle involves using horseradish peroxidase (HRP) to catalyze the covalent deposition of labeled tyramide onto tyrosine residues near the target epitope [1] [3] [2].

The key advantage of this covalent deposition is a signal amplification that can be 10 to 100 times greater than conventional immunofluorescence methods [1] [2]. For biotinylated tyramide, the deposited biotin is subsequently detected with streptavidin conjugated to HRP or a fluorophore, enabling powerful signal amplification [1].

General TSA Protocol for Immunofluorescence

The workflow below outlines the key steps for a standard TSA-based immunofluorescence experiment. This process can be repeated with different labels for multiplex staining, with antibody stripping between rounds [2].

Key Reagent and Experimental Design Notes

While the search results do not specify a "Biotin-SS-Tyramide" (which may imply a reducible disulfide bond), a standard Biotin-XX Tyramide is commercially available and can be used in the protocol above [1].

The table below summarizes this reagent and its common detection method:

| Tyramide Label | Ex/Em (nm) | Detection Method | Example Catalog No. (Biotium) | Compatible SuperBoost Kit (Thermo Fisher) |

|---|---|---|---|---|

| Biotin-XX | N/A | Incubate with fluorophore-conjugated streptavidin after TSA reaction. | 92176 [1] | Use with Streptavidin Poly-HRP kit (e.g., B40931, B40932, B40933) [2] |

For experimental design, consider these factors:

- Primary Antibody Concentration: TSA is exceptionally sensitive, allowing primary antibody concentrations 10 to 5000 times lower than standard protocols [2].

- Multiplexing: For multiplex experiments, each round of TSA requires inactivation or stripping of antibodies before the next cycle. A method using sodium azide to inactivate HRP or a protocol using β-mercaptoethanol and SDS to strip antibodies has been shown to be effective while preserving tissue integrity [4] [5].

- Controls: Always include controls without the primary antibody to account for non-specific signal from the TSA reagents.

TSA Reagent Selection Guide

Various fluorescent and biotinylated tyramides are available to fit your experimental needs. The table below lists some common options:

| Tyramide Label | Ex/Em (nm) | Detection Channel | Example Catalog No. (Biotium) |

|---|---|---|---|

| CF488A | 490/515 | FITC / GFP | 92171 |

| CF568 | 562/583 | TRITC / RFP | 92173 |

| CF594 | 593/614 | Texas Red | 92174 |

| CF640R | 642/662 | Cy5 | 92175 |

| Biotin-XX | N/A | Requires Streptavidin conjugate | 92176 |

Data adapted from Biotium's product list [1].

Critical Limitations and Troubleshooting

- Spatial Resolution: The TSA reaction produces a localized but diffuse signal deposit. While it does not diffuse far, the signal may not represent the precise subcellular localization of the target as accurately as a direct immunofluorescence method [3].

- Cross-reactivity: In multiplex experiments, incomplete antibody stripping or HRP inactivation can lead to false-positive signals in subsequent rounds. rigorous validation and controls are essential [4].

- Optimization Required: Concentrations of primary antibody, tyramide reagent, and incubation times must be empirically determined for each new target and tissue type to balance signal strength against background noise.

References

- 1. Amplification - Biotium Tyramide Signal [biotium.com]

- 2. Signal Amplification with... | Thermo Fisher Scientific - SZ Tyramide [thermofisher.com]

- 3. Signal Amplification for the Immunofluorescent Staining of... Tyramide [jove.com]

- 4. A manual multiplex immunofluorescence for investigating... method [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for multiplex immunofluorescence staining with... [link.springer.com]

Biotin-SS-Tyramide electron microscopy application

Biotinyl-Tyramide in Electron Microscopy

The biotinyl-tyramide method, also known as Tyramide Signal Amplification (TSA) or CARD (Catalyzed Reporter Deposition), was successfully adapted for electron microscopy to detect various tissue antigens with high specificity and resolution. [1] [2]

This protocol is an indirect method where thin tissue sections are incubated successively with [2]:

- A specific primary antibody.

- A biotinylated secondary antibody.

- Streptavidin-Horseradish Peroxidase (HRP).

- Biotinyl-tyramide.

In the presence of hydrogen peroxide, HRP catalyzes the oxidation of biotinyl-tyramide into a highly reactive radical. This radical covalently binds to electron-rich tyrosine residues on proteins in the immediate vicinity of the enzyme, depositing a dense filamentous material that is easily visible under EM. [1] [3] [2] This technique has been used to localize antigens like amylase, heat-shock protein 70, insulin, carbamoyl phosphate synthetase, and catalase in their specific cellular compartments with negligible background staining. [2]

Key Advantages and Considerations

The table below summarizes the main advantages and technical considerations of the biotinyl-tyramide method for EM based on the search results.

| Aspect | Description |

|---|---|

| Key Advantage | High sensitivity, allowing for the detection of low-abundance targets that might be missed with conventional immunogold techniques. [1] [4] |

| Specificity | Reported to be highly specific, with minimal non-specific deposition and low background. [2] |

| Limitation | The deposition of the reaction product can diffuse slightly from the original enzyme site, which may limit ultrastructural resolution compared to a discrete particulate marker like colloidal gold. [1] |

| Background Control | Critical to inactivate endogenous peroxidases by pre-treatment with H2O2 to prevent non-specific labeling and high background. [5] [4] |

Experimental Workflow Diagram

The following diagram illustrates the core steps of the biotinyl-tyramide protocol for electron microscopy:

The Case for Biotin-SS-Tyramide

While the standard biotinyl-tyramide is highly effective, the This compound variant incorporates a disulfide (-SS-) cleavable linker within its structure (e.g., via a PEG spacer). [6] The primary theoretical advantage of this design is controlled signal termination.

After the tyramide has been deposited and the reaction is complete, treatment with a reducing agent (like DTT) can break the disulfide bond. This cleaves the biotin tag from the tyramide, which can help reduce non-specific background or allow for sequential labeling in multiplexing experiments. This feature is particularly valuable for quantitative studies or when the highest level of signal-to-noise ratio is critical.

Seeking Further Information

The search results indicate that a commercial product "Biotin-PEG(4)-SS-Tyramide" is available from suppliers like Fisher Scientific. [6] To advance your work:

- Consult Manufacturer Protocols: The most reliable source for a detailed, optimized protocol for the cleavable variant will be the technical data sheet provided by the manufacturer.

- Explore Recent Literature: I suggest searching recent scientific databases for articles that cite the original 1997 paper by Mayer and Bendayan [1] [2] and specifically use "this compound" or "cleavable tyramide" to find modern adaptations and validated protocols.

References

- 1. Biotinyl– Tyramide : A Novel Approach for Electron ... Microscopic [semanticscholar.org]

- 2. Biotinyl- tyramide : a novel approach for electron ... microscopic [pubmed.ncbi.nlm.nih.gov]

- 3. Signal Amplification (TSA) Methodology Tyramide [news-medical.net]

- 4. TSA and Other Peroxidase-Based Signal... | Thermo Fisher Scientific - IN [thermofisher.com]

- 5. XX Biotin SuperBoost™ Kit, goat anti-rabbit IgG Tyramide [thermofisher.com]

- 6. PEPTIDE SOLUTIONS LLC Biotin -PEG(4)- SS - Tyramide [fishersci.com]

Application Note: Optimized Biotinyl-Tyramide In Situ Hybridization for Sensitive Detection in FFPE Tissues

This document details a validated protocol for highly sensitive and background-free in situ hybridization (ISH) in formalin-fixed, paraffin-embedded (FFPE) tissue specimens using biotinyl-tyramide signal amplification (TSA). This method is particularly powerful for detecting low-abundance and single-copy nucleic acid sequences, such as integrated viral DNA [1].

Principle of Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification is a catalytic method that greatly enhances the sensitivity of ISH and immunohistochemistry. The technique is also known as Catalyzed Reporter Deposition (CARD) [2].

- Binding: The target nucleic acid is hybridized with a biotin-labeled probe. A streptavidin-horseradish peroxidase (HRP) conjugate is then bound to the biotin [1] [2].

- Activation: When hydrogen peroxide (H₂O₂) is added, the HRP enzyme catalyzes the conversion of biotinylated tyramine into a highly reactive, radicalized intermediate [2].

- Deposition: This activated tyramine covalently binds to electron-rich residues (like tyrosine) on proteins in the immediate vicinity of the HRP enzyme. This results in the deposition of numerous biotin tags at the site of the target [2].

- Detection: These deposited biotin molecules can then be detected using a streptavidin-peroxidase conjugate and a chromogenic substrate, leading to a powerful signal even from a single initial binding event [1]. The process is illustrated below.

Reagents and Materials

- Cell Lines/Tissues: FFPE blocks of SiHa (1-2 copies HPV16), HeLa (~50 copies HPV18), CaSki (~600 copies HPV16) cells, or archival FFPE cervical lesions [1].

- Probes: Biotin-labeled nick-translated probes (e.g., full-length ~8 kb HPV DNA or human centromeric DNA) [1].

- Key Reagents:

- Sodium citrate buffer (10 mM, pH 6.0)

- Pepsin (Sigma P-7012)

- 0.2 M HCl

- Hydrogen peroxide (H₂O₂)

- Dextran sulfate

- Formamide

- Primary streptavidin-peroxidase conjugate

- Biotinyl-tyramide

- Chromogen: 3-amino-9-ethylcarbazole (AEC) or 3,3'-diaminobenzidine (DAB)

- Methanol

Step-by-Step Protocol

The following table summarizes the critical steps and variables for a successful biotinyl-tyramide ISH assay [1].

| Protocol Phase | Key Steps | Purpose & Critical Parameters |

|---|---|---|

| Section Preparation | - Cut 6 µm sections. | To obtain thin tissue sections for analysis. |

| - Use adhesive slides (e.g., ADCELL). | Excellent tissue retention and minimal background [1]. | |

| - Bake overnight at 55°C, dewax, and rehydrate. | Prepares tissue for unmasking. |

| Tissue Unmasking | 1. Heat-based Antigen Retrieval: Immerse in 10 mM Sodium Citrate (pH 6.0) at 95°C for 30-40 min [1]. | Most critical step for sensitivity & clean background. Do not omit. | | | 2. Protease Digestion: Incubate with 100 µg/ml Pepsin in 0.2 M HCl at 25°C (2-35 min).

- SiHa/HeLa cells: ~2 min.

- Most FFPE tissues: ~15 min [1]. | Essential for probe access. Time must be optimized per tissue type. | | | 3. Endogenous Peroxidase Block: 30 min in Methanol/0.6% H₂O₂ [1]. | Reduces background from endogenous enzymes. | | Hybridization | - Apply biotinylated probe in hybridization mix. | Critical parameters:

- Dextran Sulfate: 10% final concentration.

- Formamide: 50% final concentration.

- Probe Concentration: Must be titrated for each probe [1]. | | Post-Hybridization Washes | - Stringency washes (e.g., with SSC/SSPE buffers). | Removes non-specifically bound probe. pH and salt concentration are critical [1]. | | TSA Detection | 1. Blocking | | | | 2. Apply Primary Streptavidin-HRP | Concentration is critical; must be optimized [1]. | | | 3. Apply Biotinyl-Tyramide + H₂O₂ | Signal amplification step. | | | 4. Apply Secondary Streptavidin-HRP | Binds to deposited biotin. | | | 5. Chromogenic Development (AEC preferred) | AEC yields cleaner background than DAB [1]. |

Critical Factors for Optimization and Troubleshooting

Achieving a sensitive, background-free signal requires careful attention to several key parameters, as identified in the optimization study [1].

- Tissue Unmasking is Paramount: The combination of heat-induced epitope retrieval in sodium citrate followed by a carefully timed pepsin digestion was identified as the single most important factor for both high sensitivity and a clean background. Omitting either step severely compromises the assay [1].

- Probe and Enzyme Concentration: The concentrations of both the biotinylated probe and the primary streptavidin-HRP conjugate are critical and must be titrated for each new probe batch. Using excessively high concentrations is a common source of background staining [1].

- Composition of Hybridization Mix: The presence of 10% dextran sulfate and 50% formamide in the hybridization mix was essential for maintaining a clean background, particularly with probes prone to non-specific binding [1].

- Chromogen Selection: The study found that 3-amino-9-ethylcarbazole (AEC) was superior to 3,3'-diaminobenzidine (DAB) because it produced a cleaner background and was sensitive enough to detect the 1–2 copies of HPV16 in SiHa cells [1].

Applications and Data Interpretation

This optimized protocol has been successfully applied to detect single-copy viral DNA in cell lines and clinical specimens [1].

- Sensitivity: The TSA method enhances sensitivity by at least 100-fold compared to conventional ISH, enabling the detection of low/single-copy sequences [3].

- Signal Patterns: Two distinct signal patterns can be interpreted in tissue samples:

- Punctate Signals: Discrete, dot-like signals. These are characteristic of integrated HPV, as seen in SiHa, HeLa, and CaSki cell lines, and are common in high-grade pre-invasive lesions and carcinomas [1].

- Diffuse Signals: Broad, cloud-like nuclear signals. These are consistent with episomal (non-integrated) HPV [1].

References

TSA amplification kit protocol with Biotin-SS-Tyramide

Introduction to Tyramide Signal Amplification

Tyramide Signal Amplification (TSA) is an advanced enzymatic technique used to dramatically enhance detection sensitivity for low-abundance targets in immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH) applications [1]. This method, also referred to as Catalyzed Reporter Deposition (CARD), can boost signal intensity by 10- to 100-fold compared to conventional detection methods, enabling researchers to detect targets that would otherwise be undetectable with standard protocols [2]. The technique utilizes the catalytic activity of horseradish peroxidase (HRP) to deposit labeled tyramide molecules directly at the site of interest, creating a dense labeling that significantly amplifies the signal [1].

Biotin-tyramide represents a particularly versatile version of this technology, where the deposited tyramide is conjugated to biotin molecules. This approach allows for flexible detection with streptavidin conjugates while maintaining the exceptional sensitivity of the TSA system [3]. The biotinylated tyramide approach is compatible with various detection methods including fluorescence microscopy and brightfield imaging, making it suitable for a wide range of research applications [3].

Principle and Mechanism of TSA

Core Mechanism

The fundamental principle behind TSA involves the HRP-mediated activation and deposition of tyramide derivatives near the target epitope. When HRP, typically conjugated to a secondary antibody or streptavidin, encounters hydrogen peroxide (H₂O₂), it catalyzes the oxidation of biotin-tyramide, converting it into a highly reactive radical intermediate [1]. This activated tyramide rapidly forms covalent bonds with electron-rich tyrosine residues on nearby proteins, effectively depositing multiple biotin labels in close proximity to the original antigen-antibody interaction site [1] [2].

This enzymatic deposition creates a high-density labeling zone that dramatically increases the number of detectable reporter molecules compared to conventional immunofluorescence or enzymatic detection methods. The covalent nature of the binding ensures excellent spatial resolution, as the deposited tyramide does not diffuse away from the site of generation [1].

Workflow Visualization

The following diagram illustrates the complete TSA process using biotin-tyramide:

Key Advantages

The TSA methodology with biotin-tyramide offers several significant advantages over conventional detection methods. The exceptional sensitivity enables detection of low-abundance targets that would otherwise remain undetectable, while simultaneously reducing the required concentration of primary antibodies by 10-5000 times compared to standard protocols [1]. The covalent deposition of biotin labels provides excellent spatial resolution since the activated tyramide does not diffuse from the enzyme site, and the method is compatible with multiplexing experiments when combined with antibody stripping between labeling rounds [1]. Additionally, the biotin-tyramide approach offers detection flexibility, allowing researchers to use various streptavidin conjugates including fluorescent labels, enzymes, or other reporters depending on their specific application needs [3].

Commercially Available TSA Kits with Biotin-Tyramide

Comprehensive Kit Comparison

Multiple vendors offer TSA kits containing biotin-tyramide, each with different configurations and specifications tailored to various research needs:

Table 1: Commercially Available TSA Kits with Biotin-Tyramide

| Vendor | Kit Name | Components | Applications | Sensitivity Enhancement | Catalog Numbers |

|---|---|---|---|---|---|

| Thermo Fisher Scientific | TSA Kits with Biotin-XX Tyramide | Biotin-XX tyramide, peroxidase conjugate, buffers | ICC, IHC, ISH | 10-5000x less primary antibody needed [1] | TSA Kit #1, #11, #21 [4] |

| Thermo Fisher Scientific | Alexa Fluor Tyramide SuperBoost Kits with Biotin | Biotin-XX tyramide, poly-HRP secondary antibodies, buffers | Fluorescence ICC, IHC, ISH | 10-200x greater than standard methods [1] | B40951 (standalone), B40931, B40921, B40911 (kits) [1] |

| Akoya Biosciences | TSA Biotin System | Biotin tyramide, amplification diluent, streptavidin-HRP, blocking reagent | IHC, IF, ISH | 10-20x sensitivity enhancement [3] | NEL700A001KT [3] |

| Akoya Biosciences | TSA Plus Biotin | TSA Plus Biotin, Plus Amplification Diluent | IHC, IF, ISH | Higher than regular TSA systems [3] | NEL749A001KT [3] |

| Biotium | Tyramide Signal Amplification Kits | Biotin-XX tyramide, HRP conjugate, amplification buffer, BSA | ICC, IHC, FISH | Up to 100-fold [2] | 33018, 33019, 33020 [2] |

| Biotium | Standalone Biotin-XX Tyramide | Biotin-XX tyramide (0.5 mg) | Custom TSA protocols | N/A | 92176 [2] |

| Antibodies.com | Tyramide Signal Amplification Kit - 5 Color | 5 tyramide fluorochromes including biotin alternatives, amplification buffer, H₂O₂ | Multiplex IHC, ICC/IF | High sensitivity for multiplexing [5] | A329043 [5] |

Poly-HRP Technology in SuperBoost Kits

The SuperBoost kits from Thermo Fisher employ an innovative poly-HRP technology where secondary antibodies are conjugated to multiple HRP enzymes rather than just one [1]. This configuration significantly enhances the amplification power since each secondary antibody can activate more tyramide molecules, resulting in 2-10 times greater sensitivity than other tyramide amplification techniques and 10-200 times greater sensitivity than standard ICC/IHC/ISH methods [1]. This makes these kits particularly suitable for challenging low-abundance targets or samples with high background autofluorescence.

Detailed Experimental Protocols

General TSA Protocol with Biotin-Tyramide

The following comprehensive protocol applies to both immunohistochemistry (IHC) and immunocytochemistry (ICC) applications, with specific variations noted where appropriate [6]:

4.1.1 Reagent Preparation

- PBST: 1% Tween 20 in PBS

- Exogenous peroxidase quenching buffer: 0.3% H₂O₂ in PBS

- Blocking buffer: 2% BSA and 3% goat serum in PBS

- Amplification buffer: 1:10,000-1:1000 dilution of biotin-tyramide (requires optimization), 0.1% Tween 20, 0.003% hydrogen peroxide in PBS [6]

4.1.2 Step-by-Step Procedure

Sample Preparation

Endogenous Peroxidase Quenching

- Incubate samples in exogenous peroxidase quenching buffer (0.3% H₂O₂ in PBS) for 15 minutes at room temperature [6]

- This critical step reduces background signal by inactivating endogenous peroxidases

Blocking

Primary Antibody Incubation

- Dilute primary antibody in blocking buffer to the optimized concentration (typically significantly lower than conventional IHC/ICC)

- Incubate samples at 4°C overnight [6]

HRP-Conjugated Secondary Antibody

- Dilute HRP-conjugated secondary antibody in blocking buffer (typically 1.67-4 μg/mL)

- Incubate samples for 1 hour at room temperature [6]

Biotin-Tyramide Amplification

- Incubate samples in amplification buffer containing biotin-tyramide and H₂O₂

- Optimization is crucial: 2-30 minutes at room temperature (typically shorter for cells, longer for tissues) [6]

Reaction Termination

- Apply stop solution for 10 minutes at room temperature to quench HRP activity [6]

- This step ensures consistent results and prevents excessive background

Detection with Fluorescent Streptavidin

- Incubate with fluorescent streptavidin conjugate (typically 1:1000 dilution) for 1-2 hours at room temperature in the dark [6]

Counterstaining and Mounting

- Stain with DAPI (1:1000 dilution) for 2-10 minutes

- Wash and mount samples with appropriate mounting medium [6]

Protocol Optimization Strategies

Successful TSA requires careful optimization of several key parameters. For biotin-tyramide concentration, test a dilution range of 1:10,000 to 1:1000 in amplification buffer, while for incubation time, evaluate 2-30 minutes (typically shorter for ICC, longer for IHC) [6]. Significantly reduce primary antibody concentration (10-5000 times less than conventional protocols) and titrate HRP-secondary antibody concentration to find the optimal dilution [1] [6]. Always include appropriate controls such as no-primary antibody controls to assess non-specific tyramide activation and endogenous biotin/biotin-free controls to identify background signal [6].

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for TSA with Biotin-Tyramide

| Problem | Potential Causes | Solutions |

|---|---|---|

| High background signal | Endogenous biotin, excessive tyramide concentration, over-amplification, insufficient blocking | Use endogenous biotin blocking kit, reduce tyramide concentration or incubation time, optimize blocking conditions [6] |

| Weak or no signal | Insufficient primary antibody, suboptimal tyramide concentration, inactive HRP, over-quenching | Increase primary antibody concentration (though typically less is needed), optimize tyramide concentration, check HRP activity, reduce H₂O₂ quenching time [6] |

| Non-specific staining | Inadequate blocking, antibody cross-reactivity, excessive amplification | Optimize blocking buffer (increase serum concentration), validate antibody specificity, reduce tyramide concentration [6] |

| Uneven staining | Inconsistent reagent application, drying of samples, incomplete washing | Ensure complete coverage of samples, prevent drying during incubations, increase wash volumes and frequency [6] |

| High autofluorescence | Tissue type, fixative issues, endogenous fluorophores | Use sodium borohydride treatment (1% NaBH₄ in PBST for 15 minutes) for aldehyde-induced fluorescence [6] |

Application Examples and Case Studies

Multiplex IHC with Sequential TSA Labeling

Researchers can perform multiplexed experiments using multiple TSA reactions sequentially. In one demonstrated protocol, rat intestinal sections (FFPE) were successfully labeled sequentially with three different rabbit primary antibodies against H2B, actin, and Ki-67 using Alexa Fluor Tyramide SuperBoost Kits with different fluorophores [1]. Between each labeling round, antibodies were stripped using microwave treatment in citrate buffer (pH 6) to remove the primary and secondary antibodies while leaving the covalently deposited tyramide intact [1]. This approach demonstrates the capability for multiplexing with primary antibodies from the same host species, which is challenging with conventional immunofluorescence methods.

Enhanced Sensitivity in Cell Culture

In ICC applications, the exceptional sensitivity of TSA with biotin-tyramide enables detection of low-abundance targets. A demonstrated example using fixed and permeabilized HeLa cells showed successful detection of ATP synthase and β-catenin when labeled with the SuperBoost system, where the signal was significantly brighter than with conventional detection methods [1]. This enhanced sensitivity is particularly valuable for detecting weakly expressed proteins, subcellular localization studies, and quantitative imaging applications where signal intensity is limiting.

Conclusion

Tyramide Signal Amplification with biotin-tyramide represents a powerful tool for enhancing detection sensitivity in immunohistochemistry, immunocytochemistry, and in situ hybridization applications. The technology provides exceptional signal amplification that enables researchers to detect low-abundance targets that would otherwise remain undetectable with conventional methods. The biotin-tyramide approach offers particular advantages in terms of detection flexibility, compatibility with multiple imaging platforms, and suitability for multiplexing experiments when combined with appropriate antibody stripping protocols.

Successful implementation of TSA methodology requires careful optimization of key parameters including tyramide concentration, incubation time, and primary antibody dilution. The availability of commercial kits from multiple vendors makes this technology accessible to researchers across various disciplines. When properly optimized, TSA with biotin-tyramide can provide robust, reproducible results that significantly enhance the capabilities of microscopic detection systems for both research and diagnostic applications.

References

- 1. Tyramide Signal Amplification with SuperBoost Kits [thermofisher.com]

- 2. Signal Tyramide - Biotium Amplification [biotium.com]

- 3. TSA Biotin [akoyabio.com]

- 4. Tyramide Signal Amplification (TSA) Kits—Table 6.1 [thermofisher.com]

- 5. Tyramide Signal Amplification Kit - 5 Color (A329043) [antibodies.com]

- 6. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]

low abundance protein detection Biotin-SS-Tyramide

Tyramide Signal Amplification (TSA): An Overview

Tyramide Signal Amplification (TSA) is a powerful enzyme-mediated method designed to significantly enhance the detection of low-abundance targets, including proteins and nucleic acids. It is also known as Catalyzed Reporter Deposition (CARD) [1] [2].

- Core Principle: The technique relies on the catalytic activity of Horseradish Peroxidase (HRP). HRP, bound to the target site via an antibody, activates labeled tyramide molecules in the presence of hydrogen peroxide (H₂O₂). This conversion creates highly reactive tyramide radicals that covalently bind to electron-rich tyrosine residues on proteins in the immediate vicinity of the enzyme. This results in the deposition of numerous labels at the target site [1] [2] [3].

- Role of Biotinyl-Tyramide: Biotinyl-tyramide is a key reagent in indirect TSA protocols. The deposited biotin molecules then serve as high-density docking sites for a subsequent detection step, typically using enzyme-conjugated or fluorescent streptavidin, leading to a dramatic signal amplification [2] [4]. This method has been reported to increase detection sensitivity by up to 100-fold compared to conventional techniques [2].

TSA Experimental Protocol

Table 1: Key Reagents for Biotinyl-Tyramide TSA

| Reagent Type | Example or Specification | Purpose |

|---|---|---|

| Primary Antibody | Target-specific, host species (e.g., mouse, rabbit) | Binds the protein of interest |

| HRP-Conjugated Secondary | Anti-mouse/rabbit IgG-HRP or Streptavidin-HRP (for biotinylated primaries) | Delivers peroxidase enzyme to target |

| Biotinyl-Tyramide | HRP substrate for localized, covalent biotin deposition | |

| Enzyme Conjugate | Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-HRP | Detects deposited biotin |

| Chromogenic/Fluorescent Substrate | e.g., AEC, DAB, or Fluorescent | Generates the final detectable signal |

The diagram below illustrates the core signaling pathway and experimental workflow.

Detailed Step-by-Step Protocol for FFPE Tissue IHC [5] [6]:

Tissue Preparation and Unmasking:

- Dewax and Rehydrate FFPE tissue sections using xylene and graded ethanol series.

- Heat-Induced Epitope Retrieval (HIER): Immerse slides in 10 mM sodium citrate buffer (pH 6.0) and heat to 95°C for 30-40 minutes. This is critical for sensitivity [5].

- Protease Digestion: Treat slides with a 100 μg/ml pepsin solution in 0.2 M HCl at room temperature. Digestion time must be optimized (2-35 minutes) based on tissue fixation. This step is essential for clean background and sensitive detection [5].

Quenching and Blocking:

- Quench Endogenous Peroxidase by incubating with 3% H₂O₂ for 60 minutes.

- Block with 10% normal serum to reduce non-specific binding.

Immunolabeling and Amplification:

- Apply the primary antibody diluted in blocking buffer. Incubate and wash.

- Apply the HRP-conjugated secondary antibody (or Streptavidin-HRP if using a biotinylated primary). Incubate and wash.

- Prepare Biotinyl-Tyramide Working Solution: Combine biotinyl-tyramide stock, H₂O₂, and reaction buffer. The incubation time with this solution (typically 2-10 minutes) is crucial and must be optimized to balance signal and background [6].

- Apply the working solution to the tissue. Stop the reaction with a dedicated stop reagent or by washing.

Signal Detection:

- Apply a Streptavidin conjugate (e.g., Streptavidin-Alkaline Phosphatase) to bind the deposited biotin.

- Add a compatible chromogenic or fluorescent substrate (e.g., AEC or DAB) for development.

- Counterstain (e.g., with hematoxylin or DAPI), mount, and image.

Optimization and Troubleshooting

Successful TSA requires careful optimization of several parameters. The table below summarizes key variables and their effects.

Table 2: Optimization Parameters for TSA

| Parameter | Effect on Assay | Recommendation |

|---|---|---|

| Antibody Dilution | High concentration causes saturation & high background; low concentration gives weak signal. | Perform a serial dilution series (e.g., 1:100 to 1:10,000) [7] [6]. |

| Biotinyl-Tyramide Incubation Time | Directly controls signal intensity; too long causes high background and diffusion. | Optimize time (0, 2, 5, 7, 10 min). Decrease time if background is high; increase if signal is dim [6]. |

| Tissue Unmasking (HIER & Protease) | Most critical for sensitivity and clean background. Inadequate retrieval is a major failure point. | Use sodium citrate pH 6.0 at 95°C followed by pepsin/HCl digestion. Optimize pepsin time for your tissue [5]. |

| Protein Load / Lysis Amount | Too much protein leads to signal saturation, making quantification impossible. | Load smaller amounts (1-10 μg) for high-abundance targets. Use a sensitive protein assay for accurate quantitation [7]. |

Key Applications

The extreme sensitivity of biotinyl-tyramide TSA makes it invaluable for specific challenging applications:

- Detection of Low-Abundance Proteins: Enables the visualization of proteins like hormone receptors (e.g., estrogen receptor) that are present in very low copy numbers and are undetectable with standard IHC [2].

- In Situ Hybridization (ISH) for Single-Copy Genes: Allows for the detection of low-copy nucleic acid sequences, such as integrated human papillomavirus (HPV) in cell lines (e.g., 1-2 copies in SiHa cells) and clinical FFPE specimens [5].

- Multiplexing: The covalent nature of tyramide deposition allows for sequential rounds of staining on the same sample. By applying and inactivating HRP between rounds, multiple targets can be labeled in a single tissue section [6].

- Electron Microscopy: The protocol can be adapted for immunoelectron microscopy, providing high-resolution localization of antigens when detected with streptavidin conjugated to nanogold particles [4].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on specific steps or troubleshooting, please feel free to ask.

References

- 1. Signal Amplification (TSA) Tyramide Methodology [news-medical.net]

- 2. TSA and Other Peroxidase-Based Signal... | Thermo Fisher Scientific - IN [thermofisher.com]

- 3. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]

- 4. Biotinyl– Tyramide : A Novel Approach for Electron... | Semantic Scholar [semanticscholar.org]

- 5. Optimization of biotinyl- tyramide -based in situ hybridization for... [bmcclinpathol.biomedcentral.com]

- 6. Multiplexed Tissue Staining with Signal ... | Thermo Fisher Scientific - ES [thermofisher.com]

- 7. Western Blot Analysis | Thermo Fisher Scientific - RU Quantitative [thermofisher.com]

Comprehensive Application Notes and Protocols: Biotin-SS-Tyramide Proximity Labeling for Interactome Mapping

Introduction to Proximity Labeling with Biotin-SS-Tyramide

Proximity-based labeling methods have revolutionized interactome mapping by enabling the capture of protein-protein interactions in near-native physiological conditions. Among these techniques, Selective Proteomic Proximity Labeling Using Tyramide (SPPLAT) employs this compound as a critical reagent for identifying proteins in immediate cellular environments. This technology addresses a fundamental challenge in proteomics: the identification of weak and transient interactions that conventional methods like immunoprecipitation often miss due to their disruptive nature [1]. The core innovation lies in the spatiotemporally controlled biotinylation of proteins in close proximity to a target of interest, followed by affinity purification and mass spectrometry analysis.

The this compound reagent incorporates a disulfide-cleavable biotin tag, which provides significant advantages for downstream processing. This cleavable linker allows for efficient recovery of biotinylated proteins under reducing conditions while minimizing non-specific background binding. When combined with Horseradish Peroxidase (HRP)-conjugated antibodies or other peroxidase fusion proteins, this method enables high-resolution mapping of protein communities and dynamic complexes in living cells [1] [2]. The technology has been successfully applied across multiple research areas, including immunology, neuroscience, and cancer biology, providing unprecedented insights into the organization and dynamics of cellular machinery.

Key Applications and Research Implementations

B Cell Receptor (BCR) Cluster Analysis

The application of this compound proximity labeling to BCR clusters in DT40 chicken B-lymphocytes represents a paradigmatic use case for this technology. Researchers employed SPPLAT to provide the first comprehensive proteomic analysis of any BCR cluster, revealing novel components and interactions [1]. In this seminal study:

- The methodology enabled identification of previously unknown BCR-associated proteins, including the chicken B-lymphocyte allotypic marker chB6

- Quantitative proteomic analysis demonstrated that BCR cross-linking drives redistribution of chB6 to within 30-40 nm of the BCR

- Functional validation showed that cross-linking chB6 activates integrin-mediated cell binding to laminin and gelatin substrates

- The technology captured known BCR cluster components including integrins and raftlin, validating the method's effectiveness

This application demonstrated SPPLAT's capability to analyze highly dynamic membrane structures that undergo rapid reorganization upon activation, a challenging target for conventional interaction mapping approaches.

Extended Applications in Biological Research

Table 1: Research Applications of this compound Proximity Labeling

| Application Area | Specific Use Case | Key Findings | Reference |

|---|---|---|---|

| B Cell Immunology | BCR cluster proteomics in DT40 cells | Identified chB6 as novel component linked to integrin signaling | [1] |

| Technology Development | SPPLAT method optimization | Established cleavable biotin-tyramide chemistry with reduced background | [1] |

| Neuroscience Research | Synapse proteome mapping | Identified protein complexes in intact mouse brain via lentiviral delivery | [2] |

| Subcellular Organelles | Centrosome-cilium interface | Mapped protein interaction landscape using BioID approaches | [2] |

| RNA Biology | mRNA granule organization | Characterized protein components of mRNA-associated granules and bodies | [2] |